2-(4-bromo-2,6-difluorophenyl)ethan-1-ol
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Overview
Description
2-(4-bromo-2,6-difluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7BrF2O It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-ol typically involves the bromination and fluorination of phenylethanol derivatives. One common method includes the reaction of 4-bromo-2,6-difluorobenzaldehyde with a suitable reducing agent to yield the desired ethan-1-ol derivative . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-bromo-2,6-difluorophenyl)acetaldehyde, while reduction could produce various alcohol derivatives .
Scientific Research Applications
2-(4-bromo-2,6-difluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-bromo-2,6-difluorophenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromo-2,6-difluorophenyl)ethanone: This compound is structurally similar but contains a ketone group instead of an alcohol group.
4-bromo-2,6-difluorophenyl isocyanate: Another related compound with an isocyanate functional group.
2-bromo-1-(3,4-difluorophenyl)ethan-1-one: Similar structure with different substitution patterns on the phenyl ring.
Uniqueness
2-(4-bromo-2,6-difluorophenyl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1426050-44-3 |
---|---|
Molecular Formula |
C8H7BrF2O |
Molecular Weight |
237 |
Purity |
95 |
Origin of Product |
United States |
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